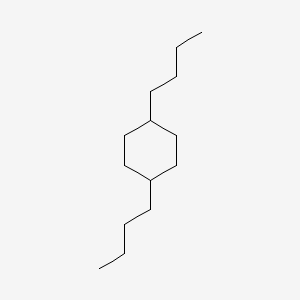
1,4-Dibutylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibutylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two butyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibutylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dibutylbenzene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired hydrogenation.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibutylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine in the presence of light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated cyclohexanes.
Scientific Research Applications
1,4-Dibutylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and steric effects in substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1,4-dibutylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery systems.
Comparison with Similar Compounds
- 1,4-Dimethylcyclohexane
- 1,4-Diethylcyclohexane
- 1,4-Dipropylcyclohexane
Comparison: 1,4-Dibutylcyclohexane is unique due to the longer butyl chains compared to its methyl, ethyl, and propyl counterparts. This results in different steric and hydrophobic properties, influencing its reactivity and applications. The larger substituents in this compound lead to greater steric hindrance and different conformational preferences, making it a valuable compound for studying steric effects in cyclohexane derivatives.
Properties
CAS No. |
820233-15-6 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
1,4-dibutylcyclohexane |
InChI |
InChI=1S/C14H28/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
KMYGGPNJMODCTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


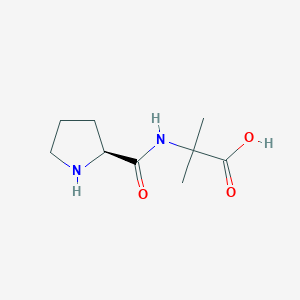
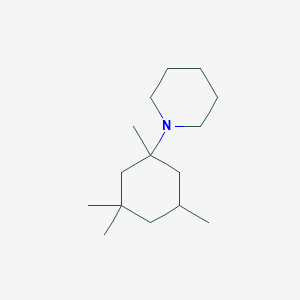
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
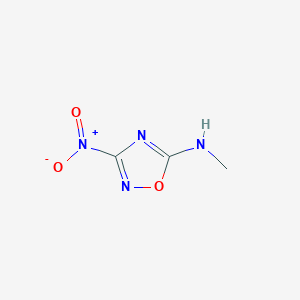

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
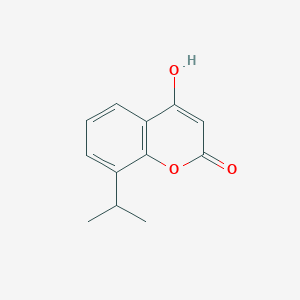
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
